![molecular formula C25H22ClN3O3S2 B2492150 2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 690642-55-8](/img/structure/B2492150.png)
2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Description
This compound is related to various heterocyclic compounds that have been synthesized and studied for their structural and chemical properties. Heterocyclic chemistry is a central part of organic chemistry and involves the synthesis and application of heterocyclic compounds. The interest in these compounds stems from their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-yl and isoquinolin-2(1H)-yl derivatives involves multiple steps, including condensation reactions, cyclizations, and functional group transformations. For example, the synthesis of thieno[3,2-d]pyrimidin-4-yl derivatives typically involves reactions with methyl iodide, phosphorus oxychloride, and various nucleophiles (Abdel-rahman, Awad, & Bakhite, 1992).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic methods like NMR, MS, and IR, providing insights into the arrangement of atoms and the presence of functional groups. For instance, the structure of thieno[3,2-d]pyrimidin-4-yl morpholine derivatives has been confirmed through 1H NMR and MS, indicating its potential as an important intermediate in pharmaceutical synthesis (Lei et al., 2017).
Scientific Research Applications
Synthesis and Antimicrobial Activity
A novel series of compounds, including structures related to the chemical , were synthesized and evaluated for their antimicrobial activity. These compounds showed promising activities against various pathogenic strains of bacteria and fungi. This research highlights the potential of such chemicals in developing new antimicrobial agents (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).
Antioxidant and Antitubercular Activities
Another study focused on the synthesis of pyrimidine-azitidinone analogues, including similar chemical structures, and tested their antioxidant, antimicrobial, and antitubercular activities. The synthesized compounds exhibited potential as antioxidant and antitubercular agents, offering insights into the design of new therapeutic molecules (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Synthesis of Novel Derivatives
Research has also been conducted on the synthesis of novel tetrahydroquinolino thieno[3,2-d]pyrimidine derivatives. These compounds have been synthesized through various chemical reactions and hold potential for further exploration in medicinal chemistry and drug development (Abdel-rahman, Awad, & Bakhite, 1992).
Anti-inflammatory Activity
A study investigated the design, synthesis, and characterization of a series of thiophene derivatives, including compounds with similar structures. These compounds were evaluated for their anti-inflammatory activity, revealing that some of them showed moderate to good activity, comparable to known drugs (Helal et al., 2015).
properties
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S2/c1-31-20-9-16-7-8-29(11-17(16)10-21(20)32-2)22(30)13-34-25-23-19(12-33-24(23)27-14-28-25)15-3-5-18(26)6-4-15/h3-6,9-10,12,14H,7-8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKCTHFSPDKTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
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